One established application of PGE2 in scientific research is in obstetrics and gynecology. It functions by stimulating uterine contractions and cervical ripening, making it a tool for labor induction and augmentation . Studies have compared the efficacy of PGE2 vaginal inserts to other medications like misoprostol, demonstrating a potential reduction in induction to delivery interval with PGE2 .
Another area of research explores the potential of PGE2 for bone regeneration. Studies suggest that PGE2, particularly through its action on the EP2 receptor subtype, can stimulate bone formation and prevent degeneration of articular cartilage in the early stages of osteoarthritis . However, research also indicates that the effect might not be long-lasting, highlighting the need for further investigation into sustained delivery methods .
PGE2 also plays a role in reproductive physiology. Research suggests its involvement in regulating the movement of embryos through the fallopian tubes. Studies in mares have shown that local application of PGE2 increased the rate of embryo transport to the uterus, potentially mimicking the natural function of PGE2 secreted by embryos themselves . This finding sheds light on the complex processes of fertilization and early embryo development.
Prostaglandin E2 is a bioactive lipid compound classified as a prostaglandin, which are hormone-like substances produced in various tissues throughout the body. Prostaglandin E2 plays a critical role in numerous physiological processes, including inflammation, pain modulation, and reproductive functions. It is synthesized from arachidonic acid through the action of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. Prostaglandin E2 is known for its diverse biological activities and is one of the most abundant prostaglandins in the human body .
The specific effects of PGE2 depend on the type of cell it interacts with and the predominant receptor subtype expressed on that cell.
Prostaglandin E2 exhibits a wide range of biological activities, primarily through its interaction with G protein-coupled receptors (EP receptors: EP1, EP2, EP3, and EP4). These interactions lead to various downstream effects:
Prostaglandin E2 can be synthesized both biologically and chemically:
Prostaglandin E2 has several clinical applications:
Research indicates that prostaglandin E2 interacts with various cellular pathways, influencing immune responses and inflammation. Notably:
Prostaglandin E2 belongs to a larger family of prostaglandins that share structural similarities but differ in their biological activities. Here are some similar compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Prostaglandin D2 | Similar | Primarily involved in sleep regulation and allergic responses. |
Prostaglandin F2α | Similar | Plays a role in reproductive physiology and luteolysis. |
Thromboxane A2 | Similar | Involved in platelet aggregation and vasoconstriction. |
Prostaglandin E2 stands out due to its extensive role in both inflammatory processes and reproductive health, making it one of the most studied prostaglandins .
The biosynthesis of Prostaglandin E2 begins with the liberation of arachidonic acid from membrane phospholipids through the action of phospholipase A2 enzymes [1] [2]. Arachidonic acid, a twenty-carbon polyunsaturated fatty acid, serves as the primary substrate for the cyclooxygenase pathway that leads to Prostaglandin E2 formation [3]. The initial step involves stimulus-induced activation of phospholipase A2, which catalyzes the hydrolysis of the sn-2 acyl bond in membrane glycerophospholipids, releasing arachidonic acid and lysophosphatidylcholine [4].
Two distinct forms of phospholipase A2 participate in arachidonic acid release: cytosolic phospholipase A2 and secretory phospholipase A2 [2]. Cytosolic phospholipase A2, with a molecular weight of approximately 85 kilodaltons, exhibits calcium-dependent activity and preferentially releases arachidonic acid for eicosanoid synthesis [5]. In contrast, secretory phospholipase A2, ranging from 14 to 18 kilodaltons, demonstrates calcium-independent activity and is primarily involved in inflammatory responses [2] [6].
The released arachidonic acid undergoes sequential oxidation by cyclooxygenase enzymes, which exist as two distinct isoforms: cyclooxygenase-1 and cyclooxygenase-2 [1] [3]. Cyclooxygenase-1, constitutively expressed in most tissues, catalyzes the conversion of arachidonic acid to prostaglandin G2 and subsequently to prostaglandin H2 under physiological conditions [7]. This enzyme exhibits a molecular weight of 72 kilodaltons and localizes primarily to the endoplasmic reticulum [8].
Cyclooxygenase-2, also 72 kilodaltons in molecular weight, demonstrates inducible expression in response to inflammatory stimuli, cytokines, and growth factors [3] [7]. This isoform localizes to both the endoplasmic reticulum and nuclear envelope, positioning it strategically for inflammatory prostaglandin synthesis [8]. The cyclooxygenase reaction proceeds through a two-step mechanism: first, hydrogen abstraction from carbon 13 of arachidonic acid followed by the addition of two oxygen molecules to form prostaglandin G2; second, reduction of prostaglandin G2 to prostaglandin H2 in the peroxidase active site [8].
Research demonstrates that cyclooxygenase-2 preferentially metabolizes arachidonic acid to prostacyclin and Prostaglandin E2 compared to cyclooxygenase-1 [9]. When cyclooxygenase-2 is induced following lipopolysaccharide stimulation, the product profile shifts dramatically toward Prostaglandin E2 and prostacyclin synthesis, while cyclooxygenase-1 produces a more balanced spectrum of prostanoids including prostaglandin D2, thromboxane A2, and 12-hydroxyheptadecatrienoic acid [9].
The functional coupling between cyclooxygenase isoforms and downstream prostaglandin synthases depends on several factors, including subcellular localization, substrate availability, and the concentration of arachidonic acid [10]. Under conditions of limited arachidonic acid availability, preferential coupling occurs between specific cyclooxygenase isoforms and terminal synthases, while abundant arachidonic acid supply allows for more promiscuous coupling patterns [11] [10].
The terminal step in Prostaglandin E2 biosynthesis involves the isomerization of prostaglandin H2 to Prostaglandin E2 by prostaglandin E synthases [12] [13]. Three distinct prostaglandin E synthase isoforms have been identified, each exhibiting unique enzymatic properties, cellular localizations, and tissue-specific expression patterns [13] [14].
Cytosolic prostaglandin E synthase, with a molecular weight of 23 kilodaltons, represents the constitutively expressed isoform found ubiquitously throughout mammalian tissues [13] [14]. This enzyme, identical to the heat shock protein 90 cochaperone p23, localizes primarily to the cytosol but can associate with microsomal membranes through its carboxyl-terminal domain [15]. Cytosolic prostaglandin E synthase demonstrates preferential functional coupling with cyclooxygenase-1, facilitating immediate Prostaglandin E2 production in response to physiological stimuli [7] [14].
Microsomal prostaglandin E synthase-1, a 16-kilodalton perinuclear protein belonging to the membrane-associated proteins involved in eicosanoid and glutathione metabolism family, exhibits markedly inducible expression [13] [11]. This enzyme demonstrates preferential coupling with cyclooxygenase-2, particularly under inflammatory conditions [7] [11]. The induction of microsomal prostaglandin E synthase-1 occurs in response to proinflammatory stimuli including interleukin-1β, tumor necrosis factor-α, and lipopolysaccharide, while anti-inflammatory glucocorticoids suppress its expression [11] [14].
Microsomal prostaglandin E synthase-2, weighing 33 kilodaltons, originates as a Golgi membrane-associated protein that undergoes proteolytic processing to yield a mature cytosolic enzyme [13] [16]. Unlike microsomal prostaglandin E synthase-1, this isoform demonstrates constitutive expression across various tissues and exhibits functional coupling with both cyclooxygenase-1 and cyclooxygenase-2 [16] [14]. The enzyme requires sulfhydryl-reducing reagents for activation and demonstrates independence from glutathione, distinguishing it from other prostaglandin E synthase isoforms [16].
Tissue-specific expression patterns reveal distinct distributions of prostaglandin E synthase isoforms across organ systems [17] [18] [19]. In the central nervous system, microsomal prostaglandin E synthase-1 localizes to brain endothelial cells, astrocytes, pericytes, and specific autonomic relay structures including the area postrema, subfornical organ, and paraventricular hypothalamic nucleus [17]. Cytosolic prostaglandin E synthase demonstrates widespread distribution throughout cortical and hippocampal neurons, while microsomal prostaglandin E synthase-2 exhibits more limited expression in these regions [17] [15].
Reproductive tissues display particularly complex prostaglandin E synthase expression patterns [19] [20]. In human myometrium, microsomal prostaglandin E synthase-1 localizes predominantly to myometrial and vascular smooth muscle cells, while microsomal prostaglandin E synthase-2 concentrates in stromal cells surrounding smooth muscle [19]. During labor, coordinate upregulation of cyclooxygenase-2 and microsomal prostaglandin E synthase-1 occurs, facilitating increased Prostaglandin E2 production [19].
Placental tissue demonstrates compartmentalized expression, with cytosolic prostaglandin E synthase localizing to fibroblasts and macrophages in villous stroma, while microsomal prostaglandin E synthase-1 concentrates in extravillous trophoblasts [20]. This spatial organization suggests distinct functional roles for each isoform in placental physiology and parturition [20].
Cancer tissues exhibit altered prostaglandin E synthase expression profiles compared to normal tissues [21]. In colorectal cancer, microsomal prostaglandin E synthase-1 demonstrates significant upregulation in neoplastic cells, correlating with poor patient prognosis [21]. Microsomal prostaglandin E synthase-2 also shows increased expression in colorectal cancer cells compared to adjacent normal epithelium, while cytosolic prostaglandin E synthase maintains constitutive expression patterns [21].
The functional significance of tissue-specific prostaglandin E synthase distribution becomes apparent when considering the distinct roles of immediate versus delayed Prostaglandin E2 synthesis [10]. Cytosolic prostaglandin E synthase facilitates rapid, constitutive Prostaglandin E2 production for homeostatic functions, while microsomal prostaglandin E synthase-1 mediates delayed, inflammatory Prostaglandin E2 synthesis following tissue injury or pathogen exposure [11] [14].
The biological activity of Prostaglandin E2 is terminated through a series of catabolic enzymes that convert the active mediator into progressively less active metabolites [22] [23]. The primary catabolic pathway begins with 15-hydroxyprostaglandin dehydrogenase, a nicotinamide adenine dinucleotide-dependent enzyme that catalyzes the oxidation of the 15-hydroxyl group of Prostaglandin E2 [23] [24].
15-hydroxyprostaglandin dehydrogenase, with a molecular weight of 28.7 kilodaltons determined by matrix-assisted laser desorption ionization mass spectrometry, exists as a monomeric enzyme lacking quaternary structure [25]. This enzyme demonstrates broad substrate specificity, accepting prostaglandin E2, prostaglandin D2, prostaglandin F2α, and various lipoxins as substrates [23] [24]. The oxidation of Prostaglandin E2 by 15-hydroxyprostaglandin dehydrogenase yields 15-keto-prostaglandin E2, which exhibits approximately 10% of the biological activity of the parent compound [23].
Tissue distribution studies reveal highest 15-hydroxyprostaglandin dehydrogenase activity in liver, lung, kidney, and placenta [22] [26]. In human placental tissue, the enzyme demonstrates significant activity toward prostaglandin E2 with distinct kinetic parameters that vary according to gestational stage [26] [27]. The catabolic capacity of different tissues correlates with their role in prostaglandin clearance, with liver and lung serving as primary sites of systemic prostaglandin inactivation [22].
The second step of Prostaglandin E2 catabolism involves prostaglandin reductase 1, a nicotinamide adenine dinucleotide phosphate-dependent enzyme that reduces the 13,14-double bond of 15-keto-prostaglandin E2 [28]. This 36-kilodalton enzyme belongs to the aldo-keto reductase superfamily and catalyzes the formation of 13,14-dihydro-15-keto-prostaglandin E2, the primary circulating metabolite of Prostaglandin E2 [28]. Prostaglandin reductase 1 demonstrates broad substrate specificity, also reducing leukotriene B4 and various lipoxins [28].
The coordinated action of 15-hydroxyprostaglandin dehydrogenase and prostaglandin reductase 1 results in the formation of 13,14-dihydro-15-keto-prostaglandin E2, which accumulates to detectable levels in plasma [29]. This metabolite exhibits a plasma half-life of approximately 9 minutes in experimental animals, significantly longer than the 2-minute half-life of Prostaglandin E2 [29]. Despite its extended half-life, 13,14-dihydro-15-keto-prostaglandin E2 demonstrates less than 1% of the biological activity of Prostaglandin E2 [29].
Prostaglandin transport across cellular membranes occurs through the prostaglandin transporter, also known as solute carrier organic anion transporter family member 2A1 [30]. This 64-kilodalton protein consisting of 12 transmembrane domains mediates the cellular uptake of prostaglandins, including Prostaglandin E2, prostaglandin D2, prostaglandin F2α, and thromboxane B2 [30]. The transport process is electrogenic and facilitated by an outwardly directed lactate gradient [30].
Following cellular uptake by the prostaglandin transporter, Prostaglandin E2 undergoes rapid oxidation by cytoplasmic 15-hydroxyprostaglandin dehydrogenase [30]. This coupling between transport and metabolism ensures efficient clearance of prostaglandins from the extracellular environment [30]. Tissue distribution studies demonstrate ubiquitous expression of the prostaglandin transporter, with particularly high levels in kidney, liver, and lung [30].
Beta-oxidation represents an additional catabolic pathway for prostaglandin metabolism, particularly prominent in hepatic tissues [31]. Studies using isolated hepatocytes demonstrate that approximately 60% of Prostaglandin E2 catabolism proceeds via beta-oxidation, while 26% occurs through alternative, non-beta-oxidation pathways [32]. Clofibrate treatment, which induces hepatic peroxisomal beta-oxidation, significantly enhances the rate of Prostaglandin E2 degradation and reduces the biological effects of exogenous Prostaglandin E2 [31].
The metabolic byproducts of Prostaglandin E2 catabolism serve as important biomarkers for assessing prostaglandin synthesis in vivo [33]. Plasma levels of 13,14-dihydro-15-keto-prostaglandin E2 range from 10 to 100 picograms per milliliter in healthy individuals [29] [33]. Elevated levels of this metabolite have been observed in various pathological conditions, including bronchogenic carcinoma, where significantly increased plasma concentrations occur independent of tumor stage or histological subtype [33].
The tissue-specific distribution of catabolic enzymes creates compartmentalized patterns of prostaglandin metabolism [34] [35]. In intestinal tissue, prostaglandin synthesis occurs predominantly in submucosal structures, while catabolic capacity resides mainly in epithelial cells [34]. This spatial organization allows for local prostaglandin action while facilitating rapid inactivation to prevent systemic effects [34].
Colonic tissues demonstrate distinct patterns of prostaglandin synthesis and degradation, with submucosal structures producing primarily Prostaglandin E2 and its degradation product 13,14-dihydro-15-keto-prostaglandin E2 accounting for 63% of total prostaglandin products [35]. The epithelial cells contribute disproportionately to prostaglandin degradative capacity, accounting for 71% of total colonic Prostaglandin E2 degradation despite representing only 23% of total tissue protein [35].
All four EP receptor subtypes share the characteristic seven-transmembrane domain architecture typical of Class A G protein-coupled receptors, featuring transmembrane helices TM1 through TM7 connected by three extracellular loops (ECL1-ECL3) and three intracellular loops (ICL1-ICL3) [2] [7] [8]. Despite this common structural framework, each subtype exhibits distinct molecular characteristics that confer specificity for prostaglandin E2 recognition and subsequent signal transduction.
EP1 receptor consists of 402 amino acid residues and is encoded by the PTGER1 gene located on chromosome 5q31 [1] [9]. Recent cryo-electron microscopy studies at 2.55 Å resolution have revealed unique structural features that distinguish EP1 from other EP receptor subtypes [2] [10] [11]. The receptor exhibits a modest outward displacement of transmembrane helix 6 (TM6) of approximately 12 degrees upon activation, significantly smaller than the nearly 18-degree displacement observed in EP2-EP4 receptors [10] [11]. This suggests a distinct activation mechanism specific to EP1.
The EP1 receptor contains a unique constellation of binding residues including S42^1.42, H88^2.54, G92^2.58, and F334^7.36 that form a distinct binding motif for prostaglandin E2, which is absent in other EP receptors [2] [10] [11]. Functional assays have confirmed these residues are critical for ligand-induced activation and represent key structural determinants for EP1-selective ligand recognition [12].
EP2 receptor comprises 358 amino acid residues and is encoded by the PTGER2 gene on chromosome 14q22.1 [13]. Structural analysis reveals that EP2 exhibits unconventional activation mechanisms, including activation in the absence of a typical W^6.48 toggle switch that is conserved in many other G protein-coupled receptors [14]. The EP2 receptor binding pocket contains a solvent access channel defined by Y93^2.65 and P183^ECL2 on the extracellular side, allowing prostaglandin E2 to assume a more extended conformation compared to EP3 [14].
Key binding residues in EP2 include T82^2.54 and S305^7.43, which form polar networks with the hydroxyl and carbonyl groups of the prostaglandin E2 E ring [14]. The EP2 receptor demonstrates resistance to agonist-induced desensitization, distinguishing it functionally from EP4 [15].
EP3 receptor contains 365 amino acid residues and is encoded by the PTGER3 gene on chromosome 1p31.1 [16]. This receptor exhibits the most complex molecular diversity within the EP receptor family, with at least eight different isoforms (EP3-1 through EP3-8) generated through alternative splicing at the carboxy-terminal domain [5] [16]. These isoforms display identical agonist binding properties but differ functionally in G protein activation efficiency, G protein coupling specificity, and sensitivity to agonist-induced desensitization [5].
The EP3 receptor contains the conserved W^6.48 toggle switch that participates in direct interaction with the omega chain of prostaglandin E2 [14]. The binding pocket is totally enclosed, causing prostaglandin E2 to assume an L-shaped posture within the EP3 pocket [14].
EP4 receptor is the largest of the EP receptor subtypes, consisting of 513 amino acid residues and encoded by the PTGER4 gene on chromosome 5p13.1 [17]. Cryo-electron microscopy structures have revealed that EP4 undergoes significant conformational changes upon activation, including closure of a gap between TM1 and TM7 on the extracellular side and outward shift of TM6 on the intracellular side [18] [19].
The EP4 receptor exhibits rapid agonist-induced desensitization, contrasting with the desensitization-resistant properties of EP2 [15]. EP4 demonstrates unique dual G protein coupling capabilities, binding both Gs and Gi proteins, which contributes to its complex signaling profile [20].
Structural studies have identified common and distinct features of prostaglandin E2 recognition among the EP receptor subtypes. All EP receptors recognize the prostaglandin E2 carboxyl alpha chain through conserved Y-T-R and M/L-L/F motifs [14]. However, the different subpockets accommodate the omega chain in subtype-specific manners, contributing to the functional diversity observed among EP receptors.
The prostaglandin E2 binding involves critical interactions with hydroxyl groups at positions 11 and 15, which play essential roles in agonist activity across all EP receptor subtypes [12]. The carboxyl group is also important for activity, as modification to various esters results in greatly reduced affinity and potency [12]. Modifications to the ketone at position 9 are better tolerated, with 9-deoxy-9-methylene-prostaglandin E2 being among the most potent agonists tested [12].
Table 1 presents comprehensive structural and functional characteristics of the four EP receptor subtypes:
Receptor Subtype | G-Protein Coupling | Second Messenger System | Amino Acid Length | Chromosome Location | Key Binding Residues | Desensitization Profile |
---|---|---|---|---|---|---|
EP1 | Gq/11 | Phospholipase C → IP3/DAG → Ca2+ mobilization | 402 | 5q31 | S42^1.42, H88^2.54, G92^2.58, F334^7.36 | Resistant to desensitization |
EP2 | Gs | Adenylyl cyclase → cAMP ↑ → PKA activation | 358 | 14q22.1 | Y93^2.65, P183^ECL2, T82^2.54, S305^7.43 | Resistant to agonist-induced desensitization |
EP3 | Gi/o | Adenylyl cyclase → cAMP ↓ (primary); Ca2+ mobilization (via Gβγ) | 365 | 1p31.1 | W336^6.48 (conserved in EP3) | Rapid desensitization |
EP4 | Gs/Gi | Adenylyl cyclase → cAMP ↑ → PKA; PI3K pathway (via Gi) | 513 | 5p13.1 | Similar to EP2/EP3 orthosteric pocket | Rapid agonist-induced desensitization |
The EP receptor subtypes exhibit distinct patterns of G protein coupling that underlie their diverse physiological functions [3] [21] [6]. Each receptor subtype preferentially couples to different heterotrimeric G protein complexes, consisting of Gα, Gβ, and Gγ subunits, which subsequently activate distinct second messenger pathways [22] [23].
EP1 receptor exclusively couples to Gq/11 proteins, leading to activation of phospholipase C β [1] [9] [24]. Upon prostaglandin E2 binding, the EP1 receptor undergoes conformational changes that facilitate GDP-GTP exchange on the Gαq subunit. The activated Gαq subunit dissociates from the Gβγ dimer and binds to phospholipase C β, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) [1] [9].
IP3 subsequently binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores and causing elevation of cytosolic calcium concentrations [1] [9]. DAG activates protein kinase C, which phosphorylates numerous downstream target proteins involved in cellular responses [24]. This signaling pathway classifies EP1 as a "contractile" receptor, as it typically mediates smooth muscle contraction and vasoconstriction [25].
EP2 receptor couples exclusively to stimulatory G proteins (Gs), leading to activation of adenylyl cyclase and subsequent production of cyclic adenosine monophosphate (cAMP) [3] [21] [26]. The EP2-Gs coupling demonstrates high efficiency, with EP2 activation by prostaglandin E2 causing sustained cAMP responses that are more prolonged compared to other EP receptor subtypes [27] [28].
The cAMP generated by EP2 activation binds to the regulatory subunits of protein kinase A (PKA), causing dissociation of the catalytic subunits and their subsequent activation [29]. Activated PKA phosphorylates numerous target proteins, including cAMP response element-binding protein (CREB), which regulates gene transcription [29] [30]. EP2 signaling also involves exchange proteins activated by cAMP (EPAC), which provide alternative cAMP-dependent signaling pathways [26] [30].
EP3 receptor primarily couples to inhibitory G proteins (Gi/o), resulting in inhibition of adenylyl cyclase and decreased cAMP production [31] [16] [24]. The EP3 receptor exhibits the most complex G protein coupling profile among EP receptor subtypes, with different EP3 isoforms demonstrating varying G protein specificities [5] [16].
EP3α and EP3β isoforms activate Gαi-Gβγ complexes as well as Gα12-Gβγ complexes, while the EP3γ isoform additionally activates Gαs-Gβγ complexes [16]. This complex coupling pattern allows EP3 to simultaneously inhibit adenylyl cyclase through Gαi while activating phospholipase C through Gβγ subunits released from Gi proteins [31] [24].
The EP3 receptor can also activate G13 protein, leading to activation of the small GTPase RhoA and subsequent Rho kinase activation [24]. This pathway contributes to cytoskeletal rearrangements and contractile responses mediated by EP3 [24].
EP4 receptor demonstrates unique dual G protein coupling capabilities, binding both Gs and Gi proteins depending on the cellular context and prostaglandin E2 concentration [3] [27] [20]. At low prostaglandin E2 concentrations, EP4 primarily couples to Gs, stimulating adenylyl cyclase and cAMP production [27]. However, EP4 also couples to Gi proteins, which can modulate the cAMP response and activate additional signaling pathways [27] [21].
The EP4-Gi coupling enables activation of phosphatidylinositol 3-kinase (PI3K) pathways through Gβγ subunits [21] [32]. This PI3K activation leads to Akt phosphorylation and activation of downstream survival and proliferation pathways [30]. The dual coupling capability of EP4 provides a mechanism for fine-tuning cellular responses to varying prostaglandin E2 concentrations [27].
The second messenger systems activated by EP receptor subtypes exhibit distinct kinetic profiles and cellular effects [27] [28]. EP4 activation induces a rapid but transient cAMP response that increases proportionally to ligand concentrations, while EP2 activation produces sustained cAMP responses only at high prostaglandin E2 concentrations (≥1 μM) [27].
The differential cAMP production profiles reflect the distinct desensitization properties of these receptors [15] [28]. EP4 undergoes rapid agonist-induced desensitization and internalization, causing the cAMP response to subside over time [15] [21]. In contrast, EP2 is relatively insensitive to receptor desensitization and internalization, resulting in sustained cAMP production [15] [21].
Table 2 summarizes the G protein coupling and second messenger characteristics:
G-Protein Type | Effector Enzyme | Second Messenger | EP Receptor Coupling | Downstream Effects |
---|---|---|---|---|
Gq/11 | Phospholipase C β | IP3, DAG, Ca2+ | EP1 | PKC activation, Ca2+ mobilization |
Gs | Adenylyl cyclase | cAMP | EP2, EP4 | PKA activation, CREB phosphorylation |
Gi/o | Adenylyl cyclase (inhibition) | cAMP ↓, Ca2+ (via βγ subunits) | EP3, EP4 (dual coupling) | Adenylyl cyclase inhibition, PLCβ activation |
G12/13 | RhoGEF | RhoA activation | EP3 (some isoforms) | Rho kinase activation, cytoskeletal changes |
Recent studies have demonstrated that efficient signaling of both EP2 and EP4 receptors relies on an intact microtubule network [27] [28]. Disruption of microtubules dampens cAMP levels induced by both receptor subtypes, although with different magnitudes of effect [27]. This finding suggests that microtubules play an important organizational role in EP receptor signaling by facilitating proper spatial arrangement of signaling complexes [27].
The microtubule dependence may contribute to the subcellular localization and compartmentalization of EP receptor signaling, ensuring that cAMP production occurs in appropriate cellular locations for optimal downstream responses [27]. This spatial organization of signaling may be particularly important for EP4, which demonstrates complex dual G protein coupling and requires precise regulation of competing signaling pathways [27].
Extensive cross-talk exists between EP receptor subtypes, particularly between EP2 and EP4, which both couple to Gs proteins and produce cAMP [27] [33] [34] [28]. When both receptors are simultaneously activated by prostaglandin E2, their signaling efficiency is mutually dampened, resulting in attenuated cAMP production compared to individual receptor activation [27] [34] [28].
This reciprocal inhibition occurs through competition for Gs proteins, as both EP2 and EP4 receptors compete for the same pool of available Gs proteins within the cell [27] [33]. The competition reduces the signaling efficiency of individual receptors and provides a mechanism for homeostatic control of prostaglandin E2 responses [27]. Since EP4 has higher affinity for prostaglandin E2 than EP2, EP4 serves as the main gatekeeper of cAMP levels at low prostaglandin E2 concentrations, while EP2 becomes important only at high concentrations [27].
Mathematical modeling studies have provided insights into the molecular mechanisms underlying EP2-EP4 cross-talk [33]. The models demonstrate that ligand binding dynamics play a crucial role in both single receptor activity and receptor cross-talk [33]. The cross-talk mechanisms involve complex interactions between receptor activation kinetics, G protein availability, and downstream effector coupling [33].
A unique feedback mechanism exists between EP1 receptor and cyclooxygenase-2 (COX-2), the enzyme responsible for prostaglandin E2 biosynthesis [35]. Elevation of COX-2 intracellular levels causes an increase in endogenous EP1 receptor expression through complex formation between the receptor and COX-2 [35]. This interaction occurs both in vitro and in mammalian tissues and represents a post-translational mechanism for controlling both the ligand-generating system and its reception system [35].
The EP1-COX-2 complex is disrupted following binding of arachidonic acid to COX-2, accompanied by a parallel reduction in EP1 levels [35]. The EP1 receptor subsequently acts to downregulate COX-2 by facilitating its ubiquitination and degradation via the 26S proteasome [35]. This creates a negative feedback loop whereby increased COX-2 expression elevates EP1, which ultimately acts to downregulate COX-2 and limit further prostaglandin E2 production [35].
EP receptor signaling demonstrates significant cross-talk with other prostanoid and non-prostanoid receptor systems [36] [37] [38]. EP3 receptor exhibits intermolecular cross-talk with thromboxane A2 receptors (TP receptors), leading to augmented signaling responses [36]. EP3 activation enhances TP receptor-mediated signaling through Gi/Gβγ pathways, resulting in augmented calcium signaling and enhanced platelet aggregation responses [36].
EP4 receptor demonstrates antagonistic cross-talk with β-adrenergic receptors (βAR) in cardiac tissue [39]. EP4 activation leads to phosphorylation and activation of phosphodiesterase 4D (PDE4D), which degrades cAMP and limits βAR-induced cAMP accumulation [39]. This mechanism provides cardioprotective effects during inflammation by preventing excessive β-adrenergic stimulation [39].
EP2 and EP4 receptors can transactivate epidermal growth factor receptors (EGFR) through β-arrestin-mediated mechanisms [40] [30]. This cross-talk involves formation of EP receptor-β-arrestin complexes that initiate G protein-independent signaling pathways, including PI3K, Akt, Src, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) pathways [30]. The EGFR transactivation enhances cell proliferation and migration, contributing to cancer progression and wound healing processes [30].
The cross-talk mechanisms between prostaglandin signaling pathways serve multiple physiological functions, including homeostatic regulation, inflammatory resolution, and tissue homeostasis [27] [35] [37]. Table 3 summarizes the major cross-talk mechanisms and their functional outcomes:
Cross-talk Type | Mechanism | Functional Outcome | Physiological Significance |
---|---|---|---|
EP2-EP4 Reciprocal Inhibition | Competition for Gs proteins reduces signaling efficiency | Attenuated cAMP production when both receptors active | Homeostatic control of PGE2 responses |
EP1-COX-2 Feedback Loop | EP1 upregulation by COX-2 leads to COX-2 degradation | Negative feedback regulation of inflammation | Anti-inflammatory resolution |
EP3-TP Receptor Cross-talk | EP3 enhances TP receptor signaling via Gi/Gβγ pathways | Augmented calcium signaling and platelet aggregation | Hemostatic regulation |
EP4-βAR Antagonism | EP4 activates PDE4D to limit βAR-induced cAMP | Reduced cardiac contractility during inflammation | Cardioprotection |
EP2/EP4-EGFR Transactivation | β-arrestin mediated EGFR phosphorylation | Enhanced cell proliferation and migration | Cancer progression, wound healing |
The complex network of EP receptor cross-talk mechanisms enables fine-tuned cellular responses to prostaglandin E2 and integration with other signaling systems [27] [33] [34]. These interactions are particularly important in pathophysiological contexts such as inflammation, cancer, and cardiovascular disease, where multiple signaling pathways converge to determine cellular fate and tissue responses [37] [41] [40].
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